molecular formula C9H9N3O4S B13552211 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid

5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid

Cat. No.: B13552211
M. Wt: 255.25 g/mol
InChI Key: XOTTWMPKFWRNDJ-UHFFFAOYSA-N
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Description

5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a pyrazole ring fused to a pyridine ring, with a methanesulfonyl group and a carboxylic acid group attached to the structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: A parent compound with similar structural features but lacking the methanesulfonyl and carboxylic acid groups.

    1-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the methanesulfonyl group.

    5-methanesulfonyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the carboxylic acid group.

Uniqueness

The presence of both the methanesulfonyl and carboxylic acid groups in 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid imparts unique chemical properties, such as increased solubility and reactivity. These functional groups also enhance its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .

Properties

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

1-methyl-5-methylsulfonylpyrazolo[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9N3O4S/c1-12-8-6(7(11-12)9(13)14)3-5(4-10-8)17(2,15)16/h3-4H,1-2H3,(H,13,14)

InChI Key

XOTTWMPKFWRNDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)S(=O)(=O)C)C(=N1)C(=O)O

Origin of Product

United States

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